2-Amino-3,6-difluorobenzaldehyde
Description
2-Amino-3,6-difluorobenzaldehyde is a fluorinated aromatic aldehyde derivative with the molecular formula C₇H₅F₂NO. Its structure features an amino group (-NH₂) at position 2, fluorine atoms at positions 3 and 6, and a formyl group (-CHO) at position 1 of the benzene ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine substituents, which modulate reactivity in condensation, cross-coupling, and cyclization reactions .
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-amino-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2 |
InChI Key |
IUSDSMNZVPDTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorobenzaldehyde typically involves multi-step reactions. One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent amination . The reaction conditions often require low temperatures and the use of specific solvents to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Amino-3,6-difluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules.
Pharmaceuticals: The incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of pharmaceutical compounds.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-3,6-difluorobenzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various condensation and nucleophilic addition reactions. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 2-amino-3,6-difluorobenzaldehyde with related difluorinated aromatic compounds:
Key Observations :
- Functional Group Influence: The aldehyde group in the target compound enables condensation reactions (e.g., with amines or ketones) to form Schiff bases or heterocycles, unlike carboxylic acid or ethanol derivatives .
Photophysical and Electronic Properties
Fluorine’s electron-withdrawing nature in the target compound may similarly stabilize ICT transitions, though experimental validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
